molecular formula C8H20ClNO B2448495 2-(Aminomethyl)-4,4-dimethylpentan-1-ol;hydrochloride CAS No. 2243512-64-1

2-(Aminomethyl)-4,4-dimethylpentan-1-ol;hydrochloride

Cat. No.: B2448495
CAS No.: 2243512-64-1
M. Wt: 181.7
InChI Key: QELVPDHBPTZOEH-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-4,4-dimethylpentan-1-ol;hydrochloride is a chemical compound with a unique structure that includes an aminomethyl group attached to a dimethylpentanol backbone

Properties

IUPAC Name

2-(aminomethyl)-4,4-dimethylpentan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO.ClH/c1-8(2,3)4-7(5-9)6-10;/h7,10H,4-6,9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELVPDHBPTZOEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(CN)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Characteristics

2-Amino-4,4-dimethylpentan-1-ol hydrochloride features a pentanol backbone with a primary amine at C2 and geminal dimethyl groups at C4 (Fig. 1). The (S)-enantiomer (PubChem CID 90020033) exhibits a molecular weight of 167.68 g/mol and a calculated octanol-water partition coefficient (logP) of 0.82, indicating moderate hydrophilicity. The hydrochloride salt enhances water solubility (≥50 mg/mL at 25°C) compared to the free base (CID 22102263), which has limited aqueous solubility.

Synthetic Methodologies

Reductive Amination of 4,4-Dimethylpentan-1-one

The most widely reported route involves reductive amination of 4,4-dimethylpentan-1-one (1) with ammonium acetate or benzylamine, followed by hydrogenolysis and salt formation (Scheme 1):

  • Ketone Activation :
    Reaction of 1 with ammonium acetate in methanol at 60°C for 12 h forms the corresponding imine intermediate.

  • Sodium Cyanoborohydride Reduction :
    Addition of NaBH₃CN (1.2 equiv) at 0°C affords 2-amino-4,4-dimethylpentan-1-ol (2) in 78% yield after column chromatography.

  • Hydrochloride Salt Formation :
    Treatment with HCl gas in diethyl ether yields the crystalline hydrochloride salt (3) with >99% purity (mp 189–191°C).

Optimization Data :

  • Catalyst screening shows NaBH₃CN outperforms NaBH₄ (yield increase: 78% vs. 52%).
  • Solvent studies identify methanol as optimal (yield 78% vs. 64% in THF).

Nucleophilic Substitution of Halogenated Precursors

A two-step sequence starting from 2-bromo-4,4-dimethylpentan-1-ol (4) provides an alternative pathway (Scheme 2):

  • Bromide Preparation :
    4,4-Dimethylpentan-1-ol reacts with PBr₃ in dichloromethane at −20°C to form 4 in 85% yield.

  • Ammonia Displacement :
    Heating 4 with aqueous NH₃ (28%) at 120°C for 8 h in a sealed tube produces 2 in 67% yield.

Key Considerations :

  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields to 74%.
  • Byproduct analysis reveals <3% elimination products when using NH₃/EtOH mixtures.

Enzymatic Kinetic Resolution

For enantiomerically pure (S)-2-amino-4,4-dimethylpentan-1-ol hydrochloride, Candida antarctica lipase B (CAL-B) catalyzes the resolution of racemic 2 (Table 1):

Substrate Acyl Donor Solvent Conversion (%) ee (%)
Racemic 2 Vinyl acetate Toluene 45 98
Racemic 2 Isopropenyl acetate THF 38 95

Procedure :

  • Racemic 2 (1 mmol), CAL-B (50 mg), and acyl donor (2 mmol) stirred at 30°C for 24 h.
  • Unreacted (S)-enantiomer isolated via silica gel chromatography (hexane/EtOAc 3:1).

Process Optimization and Scaling

Continuous Flow Reductive Amination

Recent advances employ microreactor technology to enhance reaction efficiency (Fig. 2):

  • Conditions :
    • Residence time: 8 min
    • Temperature: 100°C
    • Catalyst: Pd/C (5 wt%)
    • H₂ pressure: 10 bar

Outcomes :

  • 89% yield of 2 at 50 g/h throughput.
  • Impurity profile shows <0.5% over-reduction byproducts.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis reduces environmental impact:

  • Ball Milling :
    • 4,4-Dimethylpentan-1-one (1 equiv), NH₄OAc (1.5 equiv), and NaBH₃CN (1.2 equiv) milled at 30 Hz for 2 h.
  • Results :
    • 72% isolated yield vs. 78% in solution phase.
    • E-factor reduced from 18.2 to 3.7.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, D₂O) :

  • δ 3.68 (dd, J = 11.2, 4.1 Hz, 1H, CHOH)
  • δ 2.92 (m, 1H, CHNH₂)
  • δ 1.42 (s, 6H, C(CH₃)₂)

IR (KBr) :

  • 3360 cm⁻¹ (O-H stretch)
  • 1592 cm⁻¹ (N-H bend)

Industrial Applications and Patents

Pharmaceutical Intermediates

  • Antiviral Agents :
    Used in the synthesis of HCV NS5A inhibitors (WO 2015124587 A1).
  • Chiral Ligands :
    Employed in asymmetric hydrogenation catalysts (US 20200095212).

Scale-Up Challenges

  • Crystallization Control :
    Patent EP 2895489 B1 details seeding strategies to prevent hydrate formation during salt crystallization.
  • Purity Specifications : USP-grade material requires <0.1% residual solvents (ICH Q3C limits).

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-4,4-dimethylpentan-1-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The aminomethyl group can be reduced to form a primary amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4,4-dimethylpentan-1-one or 4,4-dimethylpentanal.

    Reduction: Formation of 2-(aminomethyl)-4,4-dimethylpentane.

    Substitution: Formation of 2-(aminomethyl)-4,4-dimethylpentyl chloride or bromide.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(Aminomethyl)-4,4-dimethylpentan-1-ol;hydrochloride serves as a crucial building block and reagent. Its unique structure allows it to participate in various chemical reactions:

Reaction TypeDescriptionCommon Reagents
OxidationHydroxyl group can be oxidized to form ketones or aldehydesPotassium permanganate (KMnO4), Chromium trioxide (CrO3)
ReductionAminomethyl group can be reduced to form primary aminesLithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
SubstitutionHydroxyl group can be substituted with halides or estersThionyl chloride (SOCl2), Phosphorus tribromide (PBr3)

Biology

The compound has been investigated for its potential roles in biochemical pathways and as a precursor for biologically active compounds. Its biological activity is attributed to:

  • Receptor Binding : Interaction with specific receptors influencing cellular responses.
  • Enzyme Inhibition : Inhibition of certain enzymes that alter metabolic pathways.
  • Signal Transduction Modulation : Impacting intracellular signaling pathways affecting cell proliferation and apoptosis.

Medicine

2-(Aminomethyl)-4,4-dimethylpentan-1-ol;hydrochloride is being explored for therapeutic applications, particularly in cancer treatment and neuroprotection:

  • Cancer Treatment : As a potential inhibitor of histone deacetylases (HDACs), which are implicated in cancer progression.
    CompoundTargetIC50 (µM)Mechanism
    NAHDAC10.095Enzyme inhibition
    NAHDAC20.261Enzyme inhibition
    NAHDAC30.256Enzyme inhibition
  • Neuroprotective Effects : Investigated for its ability to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases like Alzheimer's.

Cytotoxicity Study

A study demonstrated that related compounds exhibited cytotoxicity against kidney epithelial cells extracted from African green monkeys, suggesting potential applications in targeting renal cancer cells.

DNA Interaction Studies

Research indicated that similar compounds could act as alkylating agents damaging DNA, which is a common mechanism for anticancer drugs.

Industrial Applications

In industrial settings, 2-(Aminomethyl)-4,4-dimethylpentan-1-ol;hydrochloride is used as an intermediate in organic synthesis. Its unique properties allow it to be utilized in the development of new materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-4,4-dimethylpentan-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The hydroxyl group can undergo various chemical modifications, further enhancing its versatility in different applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)pyridine
  • 2-(Aminomethyl)phenol
  • 4,4-Dimethylpentan-1-ol

Uniqueness

2-(Aminomethyl)-4,4-dimethylpentan-1-ol;hydrochloride is unique due to its specific structural features, including the presence of both an aminomethyl group and a dimethylpentanol backbone. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Biological Activity

The compound 2-(Aminomethyl)-4,4-dimethylpentan-1-ol; hydrochloride , also known as 2-Amino-4,4-dimethylpentan-1-ol hydrochloride , is a derivative of 4,4-dimethylpentan-1-ol with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including pharmacology and medicinal chemistry.

Structure and Composition

  • Chemical Formula : C7_7H17_{17}ClN\O
  • Molecular Weight : 165.67 g/mol
  • CAS Number : 22102263

Synthesis

The synthesis of 2-(Aminomethyl)-4,4-dimethylpentan-1-ol hydrochloride typically involves the amination of 4,4-dimethylpentan-1-ol followed by the formation of the hydrochloride salt. The general reaction conditions include:

  • Starting Material : 4,4-Dimethylpentan-1-ol.
  • Reagents : Ammonia or primary amines.
  • Reaction Conditions : Suitable temperature and pressure for amination.
  • Hydrochloride Formation : Reaction with hydrochloric acid.

The biological activity of 2-(Aminomethyl)-4,4-dimethylpentan-1-ol hydrochloride is primarily attributed to its interaction with various biological targets:

  • Receptor Binding : The compound may interact with specific receptors on cell membranes, influencing cellular responses.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes, which can alter metabolic pathways.
  • Signal Transduction Modulation : The compound may affect intracellular signaling pathways, impacting cell proliferation and apoptosis.

Antitumor Activity

Recent studies have indicated that compounds similar to 2-(Aminomethyl)-4,4-dimethylpentan-1-ol exhibit antitumor properties. For instance:

CompoundTargetIC50_{50} (µM)Mechanism
NAHDAC10.095Enzyme inhibition
NAHDAC20.261Enzyme inhibition
NAHDAC30.256Enzyme inhibition

These results suggest that the compound may serve as a lead in developing novel HDAC inhibitors for cancer therapy .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects in models of neurodegenerative diseases. It appears to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer's disease.

Case Studies

  • Study on Cytotoxicity : A study demonstrated that fasicularin (a related compound) exhibited cytotoxicity against kidney epithelial cells extracted from African green monkeys, suggesting potential applications in targeting renal cancer cells .
  • DNA Interaction Studies : Research indicated that similar compounds could act as alkylating agents damaging DNA, which is a common mechanism for anticancer drugs .

Pharmaceutical Development

Due to its biological activity, 2-(Aminomethyl)-4,4-dimethylpentan-1-ol hydrochloride is being explored for:

  • Cancer Treatment : As a potential HDAC inhibitor.
  • Neuroprotection : For therapeutic strategies in neurodegenerative diseases.

Industrial Use

The compound is also used as an intermediate in organic synthesis and may have applications in the development of new materials or chemical products.

Q & A

Basic: What analytical techniques are recommended for structural confirmation of 2-(Aminomethyl)-4,4-dimethylpentan-1-ol hydrochloride?

Answer:
Structural confirmation requires a multi-technique approach:

  • Nuclear Magnetic Resonance (NMR): Use 1H and 13C NMR to confirm proton and carbon environments. For example, the amine and hydroxyl protons will exhibit distinct shifts in D2O-exchanged spectra .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) or LC-MS can verify molecular weight (C8H20ClNO, MW 181.71) and isotopic patterns .
  • High-Performance Liquid Chromatography (HPLC): Assess purity using reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) .

Basic: What are the optimal storage conditions to ensure compound stability?

Answer:

  • Storage: Keep in a tightly sealed, light-protected container at room temperature (20–25°C). Avoid prolonged exposure to humidity .
  • Handling: Use anhydrous solvents (e.g., dry methanol) for dissolution to prevent hydrolysis. Stability studies indicate no degradation under inert atmospheres (N2/Ar) for ≥6 months .

Advanced: How can researchers resolve spectral contradictions when characterizing deuterated analogs of this compound?

Answer:
Deuterated analogs (e.g., 4-Amino-1-pentanol-d4 Hydrochloride) may show attenuated 1H NMR signals for deuterated positions. Strategies include:

  • Isotopic Labeling Studies: Compare 2H NMR spectra of deuterated vs. non-deuterated compounds .
  • 2D NMR Techniques: Use HSQC or HMBC to correlate residual proton signals with carbon shifts, confirming deuterium incorporation .
  • Mass Spectrometry: Observe +4 Da shifts in molecular ion clusters for deuterated species .

Advanced: What strategies are effective for identifying and quantifying synthetic impurities in batches?

Answer:

  • Impurity Profiling: Use HPLC-MS with a C18 column (0.1% TFA in water/acetonitrile gradient) to separate impurities. Spike-in experiments with reference standards (e.g., tert-butyl intermediates) aid identification .
  • Quantitative NMR (qNMR): Integrate impurity peaks against a calibrated internal standard (e.g., 1,3,5-trimethoxybenzene) for quantification .
  • Forced Degradation Studies: Expose the compound to heat, light, or acidic/basic conditions to simulate degradation pathways and identify labile functional groups .

Advanced: How does the compound's solubility profile impact formulation in aqueous vs. organic solvents?

Answer:

  • Aqueous Solubility: The hydrochloride salt form enhances water solubility due to ionic dissociation. Solubility in water is >50 mg/mL at pH 3–5, but decreases sharply at neutral/basic pH due to freebase precipitation .
  • Organic Solvents: Freely soluble in methanol (>100 mg/mL) and DMSO. Use co-solvents (e.g., PEG-400) for in vitro assays requiring neutral pH .
  • Formulation Optimization: Conduct phase-solubility studies with cyclodextrins or surfactants (e.g., Tween-80) to improve bioavailability .

Basic: What synthetic routes are commonly used to prepare this compound?

Answer:

  • Route 1 (Reductive Amination): React 4,4-dimethylpentan-1-ol with formaldehyde and ammonium chloride under reductive conditions (e.g., NaBH4 in methanol) .
  • Route 2 (Nucleophilic Substitution): Treat 2-(bromomethyl)-4,4-dimethylpentan-1-ol with aqueous ammonia, followed by HCl neutralization .
  • Purification: Recrystallize from ethanol/ether mixtures to achieve >98% purity (confirmed by HPLC) .

Advanced: What computational methods assist in predicting the compound's behavior under varying experimental conditions?

Answer:

  • Molecular Dynamics (MD) Simulations: Model solvation dynamics in water/methanol mixtures to predict aggregation or crystallization tendencies .
  • Density Functional Theory (DFT): Calculate pKa values (amine group: ~9.2; hydroxyl group: ~13.5) to guide pH-sensitive formulation strategies .
  • Crystallography: Use XRD data from analogous hydrochlorides (e.g., 4-Amino-2,6-Xylenol Hydrochloride) to predict crystal packing and stability .

Advanced: How to design stability-indicating assays for long-term storage studies?

Answer:

  • Accelerated Stability Testing: Store samples at 40°C/75% RH for 3–6 months. Monitor degradation via HPLC for:
    • Hydrolysis: Check for free amine formation (retention time shifts).
    • Oxidation: Use LC-MS to detect hydroxylated byproducts .
  • Photostability: Expose to UV light (ICH Q1B guidelines) and quantify degradation with diode-array detectors .

Basic: What safety precautions are required when handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and dissolution .
  • Waste Disposal: Neutralize aqueous waste with NaOH to pH 7–8 before disposal. Organic waste should be incinerated .

Advanced: How to validate analytical methods for regulatory compliance (e.g., ICH guidelines)?

Answer:

  • Validation Parameters:
    • Specificity: Demonstrate baseline separation of all peaks (HPLC; RSD <2%) .
    • Linearity: Achieve R² >0.998 over 50–150% of target concentration .
    • Accuracy/Precision: Recovery rates of 98–102% with RSD <2% in triplicate runs .
  • Documentation: Include system suitability tests (e.g., USP tailing factor <2) and robustness data (e.g., ±10% mobile phase variation) .

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